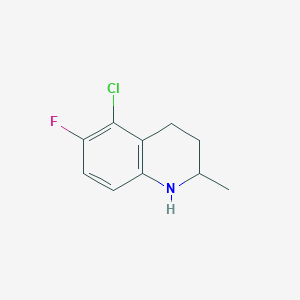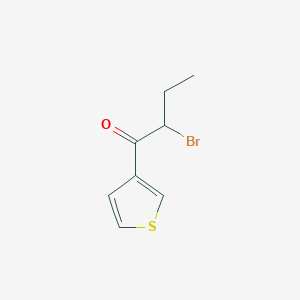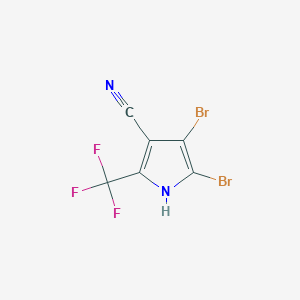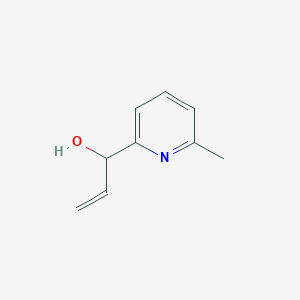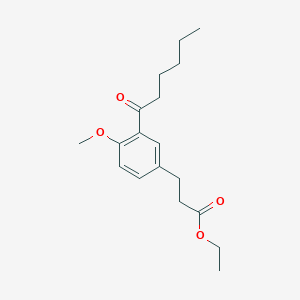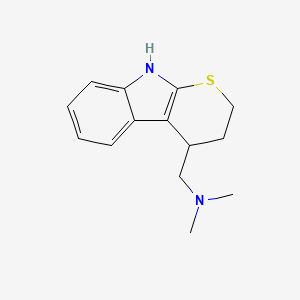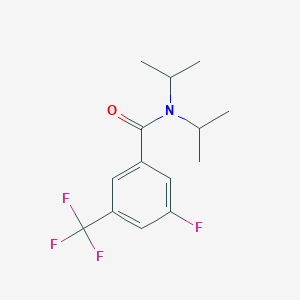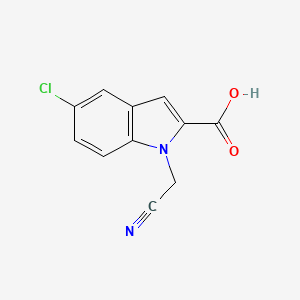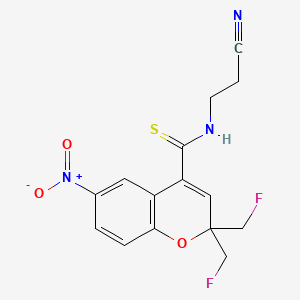
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE is a complex organic compound with a unique structure that includes cyano, fluoromethyl, nitro, and benzopyran groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE typically involves multiple steps. One common method includes the reaction of 2,2-bis(fluoromethyl)-6-nitro-2H-1-benzopyran-4-carbothioamide with 2-cyanoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Hydrolysis: The carbothioamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Hydrolysis: Formation of carboxylic acids.
科学研究应用
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzopyran structure.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and cyano groups play a role.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in reactions that modify biological molecules. The benzopyran structure allows for interactions with proteins and nucleic acids, potentially affecting their function.
相似化合物的比较
Similar Compounds
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Uniqueness
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and nitro groups allows for diverse reactivity, while the benzopyran structure provides a rigid framework that can interact with various molecular targets.
This compound’s versatility makes it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C15H13F2N3O3S |
|---|---|
分子量 |
353.3 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C15H13F2N3O3S/c16-8-15(9-17)7-12(14(24)19-5-1-4-18)11-6-10(20(21)22)2-3-13(11)23-15/h2-3,6-7H,1,5,8-9H2,(H,19,24) |
InChI 键 |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(O2)(CF)CF)C(=S)NCCC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
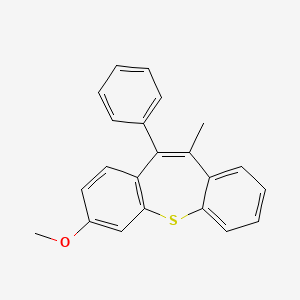
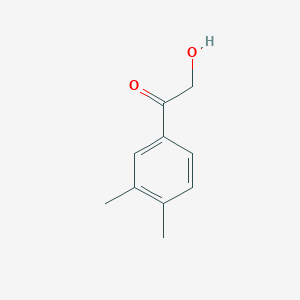
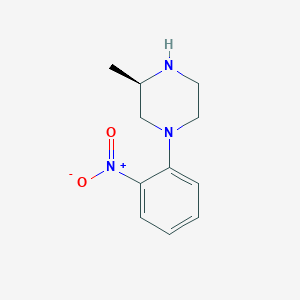
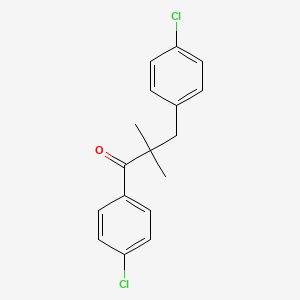
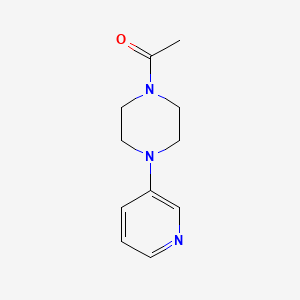
![Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8593490.png)
